molecular formula C18H17ClN2O3S B11290369 N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11290369
M. Wt: 376.9 g/mol
InChI Key: JNALPXJGLXJYEA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a butanamide chain, which contributes to its distinctive properties.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C18H17ClN2O3S/c1-24-15-9-8-12(19)11-14(15)20-17(22)7-4-10-21-18(23)13-5-2-3-6-16(13)25-21/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,22)

InChI Key

JNALPXJGLXJYEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Substitution Reaction: The benzothiazole intermediate is then subjected to a substitution reaction with 5-chloro-2-methoxyphenyl acetic acid to introduce the phenyl group.

    Amidation: The final step involves the amidation of the substituted benzothiazole with butanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide: shares structural similarities with other benzothiazole derivatives such as:

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide lies in its specific substitution pattern and the presence of both benzothiazole and butanamide moieties, which confer distinct chemical and biological properties.

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